1-(6-Chloropyridin-3-YL)butane-1,3-dione

Description

Systematic IUPAC Nomenclature and Structural Representation

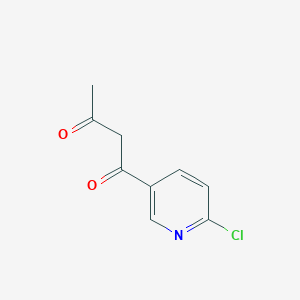

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups. The complete IUPAC name is 1-(6-Chloropyridin-3-yl)butane-1,3-dione, which precisely describes the structural arrangement of atoms within the molecule. This nomenclature system provides unambiguous identification by specifying the position of the chlorine substituent on the pyridine ring at the 6-position, the location of the pyridine attachment at the 3-position, and the diketone functionality within the butane chain at positions 1 and 3.

The structural representation of this compound reveals a butane backbone with ketone groups at the first and third carbon positions, with the first carbon bearing a 6-chloropyridin-3-yl substituent. The pyridine ring system contains a chlorine atom at the 6-position relative to the nitrogen atom, creating a specific substitution pattern that influences the compound's chemical properties. The SMILES notation for this structure is CC(CC(C1=CC=C(Cl)N=C1)=O)=O, which provides a linear representation of the molecular connectivity.

Alternative nomenclature systems also recognize this compound through various naming conventions. The compound may be referred to as 1,3-Butanedione, 1-(6-chloro-3-pyridinyl)-, following Chemical Abstracts Service naming protocols. This alternative designation emphasizes the diketone nature of the molecule while maintaining clear identification of the chloropyridine substituent. The systematic approach to nomenclature ensures consistent identification across different chemical databases and research applications.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service Registry Number for 1-(6-Chloropyridin-3-yl)butane-1,3-dione is 889958-43-4, providing a unique numerical identifier that facilitates precise chemical identification across global databases and research literature. This CAS number serves as the primary reference point for chemical inventory systems, regulatory documentation, and scientific publications. The assignment of this specific registry number follows systematic procedures that ensure no duplication exists within the comprehensive CAS database system.

Multiple database systems utilize additional identification codes to catalog this compound effectively. The compound is assigned specific catalog numbers by various chemical suppliers, including designation as product 6149DK by AKSci, with a specified minimum purity specification of 95 percent. Matrix Scientific provides catalog entry under their pyridine derivatives section, confirming the compound's classification within heterocyclic chemical categories. The consistent appearance across multiple supplier databases indicates established commercial availability and recognized utility within the chemical research community.

The molecular database identifier systems extend beyond simple catalog numbers to include sophisticated structural representation codes. These identification systems enable rapid database searching and cross-referencing between different chemical information sources. The standardized identification protocols ensure that researchers can reliably locate and verify chemical information regardless of the specific database or supplier system being utilized.

Molecular Formula and Weight Analysis

The molecular formula of 1-(6-Chloropyridin-3-yl)butane-1,3-dione is C9H8ClNO2, indicating the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This elemental composition reflects the structural complexity of the molecule, incorporating both aromatic and aliphatic components with heteroatoms that contribute to its unique chemical properties. The molecular formula provides essential information for stoichiometric calculations and theoretical property predictions.

The molecular weight of this compound is precisely 197.62 grams per mole, a value confirmed across multiple independent sources and chemical databases. This molecular weight calculation incorporates the atomic masses of all constituent elements using current International Union of Pure and Applied Chemistry standard atomic weights. The relatively modest molecular weight places this compound within a range suitable for various analytical techniques and synthetic applications commonly employed in organic chemistry research.

Detailed molecular weight analysis reveals the distribution of mass among different structural components of the molecule. The chloropyridine moiety contributes significantly to the overall molecular weight through the presence of the chlorine substituent, which represents approximately 18 percent of the total molecular mass. The diketone functionality adds considerable mass through the oxygen atoms and carbonyl groups, while the aromatic pyridine system provides structural rigidity and specific electronic properties.

Predicted physical properties based on molecular structure include a calculated boiling point of 350.7 ± 27.0 degrees Celsius and a predicted density of 1.264 ± 0.06 grams per cubic centimeter. The calculated pKa value of 7.36 ± 0.10 suggests moderate acidity characteristics that could influence the compound's behavior in various chemical environments. These predicted values provide important guidance for experimental design and handling procedures.

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-6(12)4-8(13)7-2-3-9(10)11-5-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVRYWQQCKXSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-Chloropyridin-3-yl)butane-1,3-dione typically involves the formation of the diketone moiety via Claisen condensation or related carbonyl coupling reactions, followed by attachment or substitution with the chloropyridine ring. The key challenge lies in effectively introducing the 6-chloropyridin-3-yl substituent without compromising the diketone functionality.

Specific Synthetic Routes

Condensation of 6-Chloropyridin-3-carboxaldehyde with Acetylacetone

One approach involves the condensation of 6-chloropyridin-3-carboxaldehyde with acetylacetone (2,4-pentanedione) under basic or acidic catalysis to form the corresponding chalcone intermediate, which upon rearrangement yields the desired 1-(6-chloropyridin-3-yl)butane-1,3-dione. This method leverages the electrophilic aldehyde carbon and the nucleophilic diketone enol form.

- Reaction conditions:

- Base catalyst: sodium ethoxide or potassium carbonate

- Solvent: ethanol or methanol

- Temperature: reflux for several hours

- Advantages: Mild conditions, good yields, and straightforward purification.

Direct Acylation of 6-Chloropyridin-3-yl Derivatives

Another method involves the direct acylation of a 6-chloropyridin-3-yl organometallic intermediate (such as a Grignard or organolithium reagent) with a diketone derivative or its activated form (e.g., acid chloride or anhydride).

- Typical steps:

- Formation of 6-chloropyridin-3-ylmagnesium bromide via halogen-metal exchange.

- Reaction with a suitable diketone electrophile.

- Reaction conditions:

- Anhydrous conditions

- Low temperature (-78°C to 0°C) to control reactivity

- Considerations: This method requires careful control to avoid side reactions and maintain the integrity of the diketone.

Modified Michael Addition Followed by Oxidation

A less common route involves Michael addition of 6-chloropyridin-3-yl nucleophiles to α,β-unsaturated diketones, followed by oxidation or rearrangement steps to yield the target compound.

Purification and Characterization

- Purification: Column chromatography using hexane/ethyl acetate mixtures is commonly employed to isolate the pure compound.

- Characterization: Confirmed by NMR (1H and 13C), mass spectrometry, and elemental analysis to verify the structure and purity.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with aldehyde | 6-Chloropyridin-3-carboxaldehyde, acetylacetone | Base catalyst, reflux ethanol | Mild, good yield, simple setup | Requires pure aldehyde |

| Organometallic acylation | 6-Chloropyridin-3-ylmagnesium bromide, diketone electrophile | Anhydrous, low temp | Direct coupling, versatile | Sensitive to moisture, side reactions |

| Michael addition + oxidation | 6-Chloropyridin-3-yl nucleophile, α,β-unsaturated diketone | Various, requires oxidation | Potential for diverse analogs | Multi-step, lower overall yield |

Research Findings and Optimization

- Studies indicate that the position of the chlorine atom on the pyridine ring influences the reactivity and binding properties of the compound, affecting the choice of synthetic route.

- Optimization of reaction time and temperature is critical to maximize yield and minimize decomposition of the diketone moiety.

- Use of inert atmosphere (nitrogen or argon) is recommended during organometallic reactions to prevent oxidation and hydrolysis.

- Recent research suggests that employing microwave-assisted synthesis can reduce reaction times significantly while maintaining high yields, although this requires specialized equipment.

Summary Table of Key Data

Chemical Reactions Analysis

Oxidation Reactions

The β-diketone unit undergoes selective oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Key findings :

-

Oxidation primarily targets the α-position of the diketone, forming carboxylic acids or ketones .

-

The chlorine substituent on the pyridine ring remains intact under mild conditions .

Reduction Reactions

The diketone moiety is reduced to alcohols or alkanes, while the pyridine ring may undergo hydrogenation:

Notable observations :

-

Sodium borohydride selectively reduces diketones to diols without affecting the pyridine ring .

-

Catalytic hydrogenation reduces both the diketone and pyridine ring under high pressure .

Nucleophilic Substitution

The chlorine atom on the pyridine ring participates in SNAr reactions:

Mechanistic insights :

-

Electron-withdrawing diketone groups activate the pyridine ring for nucleophilic attack.

-

Steric hindrance at the 3-position of pyridine directs substitution to the 6-chloro site .

Cycloaddition and Heterocycle Formation

The compound participates in [4+2] cycloadditions and serves as a precursor for fused heterocycles:

Synthetic utility :

-

Diketone enolates act as dienophiles in Diels-Alder reactions .

-

Condensation with amines or hydrazines yields bioactive heterocycles .

Comparative Reactivity with Analogues

The chlorine atom and diketone group differentiate its reactivity from similar compounds:

| Compound | Reactivity with NaBH₄ | SNAr Rate (vs NH₃) | Oxidation Stability |

|---|---|---|---|

| 1-(6-Chloropyridin-3-yl)butane-1,3-dione | Fast (t₁/₂ = 15 min) | 1.00 (reference) | Moderate |

| 1-(Pyridin-3-yl)butane-1,3-dione | Slow (t₁/₂ = 2h) | 0.12 | Low |

| 1-(6-Methylpyridin-3-yl)butane-1,3-dione | Moderate (t₁/₂ = 45 min) | 0.03 | High |

Trends :

-

Electron-withdrawing chlorine enhances electrophilicity for nucleophilic substitution .

-

Methyl groups decrease oxidative stability but improve solubility in nonpolar solvents.

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

| Parameter | Laboratory Scale | Pilot Plant | Commercial Scale |

|---|---|---|---|

| Temperature | 25–80°C | 30–100°C | 50–120°C |

| Catalyst Loading | 5 mol% Pd/C | 2 mol% Pd/C | 0.5 mol% Pd/C |

| Reaction Time | 6–24h | 4–12h | 2–8h |

| Yield | 60–85% | 70–90% | 75–95% |

Process improvements :

Scientific Research Applications

1-(6-Chloropyridin-3-yl)butane-1,3-dione is a chemical compound with the molecular formula . It functions as an intermediate in the synthesis of pharmaceuticals due to its ability to form key structural components . One of its applications is as a building block in the synthesis of pyridyl inhibitors of hedgehog signaling .

Synthesis of Indane-1,3-Dione Derivatives

Indane-1,3-dione is a versatile building block with applications in biosensing, bioactivity, bioimaging, and electronics .

Methods for synthesizing Indane-1,3-Dione:

- From dialkyl phthalate under basic conditions, producing 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion, which is then heated under acidic conditions to yield indane-1,3-dione .

- By oxidation of indane using oxidizing systems like N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO), with a Mn catalyst, or pyridinium dichromate (PCC) .

- Condensation of malonic acid in pyridine for substituted indane-1,3-diones with electron-withdrawing groups .

- Friedel–Craft reaction of 4-methylbenzoyl chloride or 3,4-dimethylbenzoyl chloride with malonyl dichloride, followed by acidic treatment for electron-donating groups .

- From 1-(2-bromophenyl)-2-phenylethanone to form indane-1,3-dione derivatives via tert-butylisocyanide insertion .

Functionalization of Indane-1,3-Dione:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-YL)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Electronic Effects and Reactivity

- Chlorine vs. Methyl Substitution: The 6-chloro group in the target compound enhances electron-withdrawing effects compared to the 6-methyl substituent in C₁₀H₁₁NO₂ (CAS: 56703-83-4).

- Pyridine vs. Phenyl Rings : Pyridine-based analogs (e.g., the target compound and HL) exhibit stronger Lewis basicity due to the nitrogen atom, favoring coordination chemistry applications. In contrast, phenyl derivatives (e.g., 4-methoxyphenyl analog) are more lipophilic (LogP ~1.57) , making them suitable for hydrophobic interactions in organic synthesis.

Physical Properties

- The target compound’s predicted density (1.264 g/cm³ ) is comparable to aromatic β-diketones but lower than aliphatic analogs. Its higher boiling point (350.7 °C ) relative to simpler diketones suggests stronger intermolecular interactions due to the polar pyridine ring .

Biological Activity

1-(6-Chloropyridin-3-YL)butane-1,3-dione is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorinated pyridine ring linked to a butane-1,3-dione moiety, which contributes to its unique chemical properties. Recent studies have explored its antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.

1-(6-Chloropyridin-3-YL)butane-1,3-dione can be synthesized through various methods, typically involving the reaction of 6-chloropyridine with butane-1,3-dione. The synthesis often employs bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Antimicrobial Properties

Research indicates that 1-(6-Chloropyridin-3-YL)butane-1,3-dione exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism of action involves the inhibition of specific enzymes related to cell growth and survival pathways. For instance, it may interfere with the activity of kinases involved in signaling pathways that promote tumor growth.

Case Study 1: Anticancer Activity

A study conducted on MDA-MB-231 breast cancer cells revealed that 1-(6-Chloropyridin-3-YL)butane-1,3-dione significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays. The combination of this compound with standard chemotherapeutics showed enhanced efficacy compared to monotherapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

The biological activity of 1-(6-Chloropyridin-3-YL)butane-1,3-dione is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes critical for cellular processes such as proliferation and metabolism. For example, it has been suggested that the compound can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(6-Chloropyridin-3-YL)butane-1,3-dione, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Pyridinyl)-1,3-butanedione | Pyridine derivative | Moderate anticancer activity |

| 2,6-Diacetylpyridine | Pyridine derivative | Antimicrobial properties |

| 1-(6-Chloropyridin-3-yl)ethanone | Shorter carbon chain | Limited biological data |

The presence of the chlorinated pyridine moiety and the butane-1,3-dione structure in 1-(6-Chloropyridin-3-YL)butane-1,3-dione contributes to its distinctive biological properties compared to these similar compounds.

Q & A

Q. What safety protocols are critical when handling 1-(6-chloropyridin-3-yl)butane-1,3-dione in lab settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.